Desmethylcarvedilol

描述

属性

IUPAC Name |

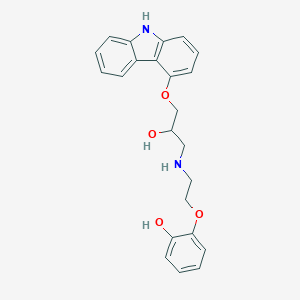

2-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUKPPPYYOKVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60993727 | |

| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72956-44-6 | |

| Record name | Desmethylcarvedilol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-({3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60993727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYLCARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0HIU4LI95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions and Optimization

Boron tribromide (BBr₃) is the most widely employed reagent for the demethylation of carvedilol to O-desmethylcarvedilol. The reaction typically proceeds in dichloromethane (DCM) at low temperatures (0–5°C) to mitigate side reactions. Key parameters include:

-

Stoichiometry : 2–3 equivalents of BBr₃ relative to carvedilol.

-

Solvent : Anhydrous DCM ensures optimal solubility and reactivity.

-

Reaction Time : 8–12 hours, with progress monitored via HPLC or TLC.

Example Procedure :

A solution of carvedilol (1.5 mmol) in DCM (5 mL) is treated with BBr₃ (3.0 mmol) at 0°C under nitrogen. After stirring for 12 hours, the mixture is quenched with saturated NaHCO₃, extracted, and purified to yield O-desmethylcarvedilol (84% yield).

Mechanistic Insights

The demethylation follows an Sₙ2 mechanism:

Purity and Side Reactions

Crude yields exceed 80%, with purity >98% after recrystallization in ethyl acetate. Side reactions, such as over-bromination, are minimized by strict temperature control.

Alternative Demethylation Agents

Aluminum Chloride (AlCl₃)

AlCl₃ offers a less moisture-sensitive alternative. Reactions in acetonitrile at 80–85°C for 8–12 hours achieve comparable yields (~75%). However, AlCl₃ requires rigorous anhydrous conditions and is less selective than BBr₃.

Acidic Lithium Bromide (LiBr/HCl)

A scalable method involves LiBr in concentrated HCl (1.5 M) at 110°C for 2 hours. This approach, initially developed for lignin-derived aromatics, achieves 96% yield for S-type substrates (e.g., 4-propylsyringol) but is less efficient for G-type analogs like carvedilol (72% yield).

Key Advantages :

-

Cost-Effectiveness : LiBr is cheaper and recyclable.

-

Scalability : Suitable for industrial production due to mild conditions.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Patents describe carvedilol synthesis using palladium on carbon (Pd/C) for methoxy group removal. Adapting this for O-desmethylcarvedilol requires optimizing hydrogen pressure (1–3 atm) and temperature (50–70°C) to prevent over-reduction.

化学反应分析

反应类型: 去甲卡维地洛会发生各种化学反应,包括:

还原: 该反应涉及获得电子或氢原子,通常使用还原剂。

常用试剂和条件:

氧化: 常用试剂包括过氧化氢和分子氧,通常在催化剂存在下。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和烷基化试剂.

主要产物: 这些反应形成的主要产物取决于所用特定条件和试剂。 例如,去甲卡维地洛的氧化可以产生羟基代谢产物,而取代反应可以将各种官能团引入分子中 .

科学研究应用

Pharmacological Applications

O-Desmethylcarvedilol exhibits pharmacological properties similar to its parent compound, carvedilol. Its mechanism of action involves:

- Beta-Adrenergic Receptor Blockade : It inhibits beta-adrenergic receptors, leading to reduced heart rate and myocardial contractility.

- Alpha1-Adrenergic Receptor Blockade : This results in vasodilation and decreased peripheral vascular resistance, contributing to its effectiveness in managing cardiovascular conditions.

Case Study: Pharmacokinetics and Pharmacodynamics

A study involving population pharmacokinetic-pharmacodynamic modeling highlighted the influence of genetic polymorphisms on the metabolism of carvedilol and its metabolites, including O-desmethylcarvedilol. The research demonstrated how variations in the CYP2D6 enzyme affected drug clearance and therapeutic outcomes, emphasizing the importance of individualized treatment approaches in clinical settings .

Analytical Chemistry

O-Desmethylcarvedilol serves as a reference standard in analytical chemistry for studying the metabolic pathways of carvedilol. Its use allows researchers to:

- Track Metabolism : Investigate the metabolic fate of carvedilol in biological systems.

- Assess Drug Interactions : Evaluate how O-desmethylcarvedilol interacts with various cytochrome P450 enzymes, particularly CYP2D6 and CYP2C9, which play crucial roles in its biotransformation.

Data Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Clearance (CL/F) | 32.8% decrease in intermediate metabolizers |

| Area Under Curve (AUC) | Higher in IM group compared to EM group |

| Volume of Distribution | Varies based on CYP phenotype |

Drug Development and Industrial Applications

In pharmaceutical development, O-desmethylcarvedilol is utilized for:

- Formulation Development : It aids in creating new drug formulations that enhance therapeutic efficacy.

- Drug Repurposing Studies : Recent research has explored the potential of carvedilol and its metabolites, including O-desmethylcarvedilol, as candidates for repurposing against SARS-CoV-2 due to their antiviral properties .

Biological Research

O-Desmethylcarvedilol is also studied for its effects on cellular signaling pathways. Researchers are investigating:

- Cellular Mechanisms : Understanding how this compound modulates biological processes at the cellular level.

- Therapeutic Potential : Evaluating its role in treating various cardiovascular diseases and other conditions influenced by adrenergic signaling.

Case Study: Interaction with SARS-CoV-2

A recent study employed computational molecular docking to analyze the binding affinity of O-desmethylcarvedilol with the SARS-CoV-2 virus's RNA-dependent RNA polymerase (RdRp). The findings indicated a favorable binding affinity, suggesting potential therapeutic implications during viral infections .

作用机制

去甲卡维地洛通过与β-肾上腺素受体相互作用发挥作用,类似于其母体化合物卡维地洛。它抑制儿茶酚胺(如肾上腺素)对这些受体的作用,导致心率和血压下降。 分子靶标包括β-1和β-2肾上腺素受体,涉及的途径包括抑制环状AMP的产生以及随后减少钙离子流入心肌细胞 .

类似化合物:

卡维地洛: 母体化合物,是一种非选择性β-肾上腺素受体阻滞剂,具有额外的α-1阻滞活性.

4’-羟基卡维地洛: 卡维地洛的另一种代谢产物,具有β-阻滞活性.

5’-羟基卡维地洛: 一种具有类似药理学特性的代谢产物.

独特性: 去甲卡维地洛因其特定的代谢途径以及保留与卡维地洛相似的药理活性而具有独特性。 其独特的化学结构使其能够与β-肾上腺素受体发生特异性相互作用,使其成为研究卡维地洛代谢和药效学的有价值化合物 .

相似化合物的比较

Comparison with Structurally Related Compounds

Structural and Functional Analogues

Key compounds for comparison include carvedilol metabolites, synthetic derivatives, and process-related impurities.

Table 1: Structural and Pharmacological Comparison

Pharmacokinetic and Pharmacodynamic Differences

- Enantiomer-Specific Metabolism : (R)-(+)-DMC shows slower clearance than (S)-(−)-DMC in humans, suggesting stereoselective metabolism .

- Impurity vs. Metabolite : Process-related impurities like N,O-Bis-carvedilol lack therapeutic activity and are strictly controlled to ≤0.1% in formulations per ICH guidelines .

Clinical and Preclinical Insights

- Cardioprotection: DMC’s role in carvedilol’s cardioprotective effects remains unclear.

- A synthetic carbazole analogue showed potent α-glucosidase inhibition, highlighting structural adaptability for new targets .

生物活性

O-Desmethylcarvedilol (ODMC) is a significant metabolite of carvedilol, a non-selective beta-blocker and alpha-1 blocker widely used in treating cardiovascular diseases. Understanding the biological activity of ODMC is critical for evaluating its therapeutic potential and pharmacological profile. This article explores the biological activity of ODMC, including its mechanisms of action, pharmacokinetics, structure-activity relationships (SAR), and clinical implications.

ODMC exhibits several biological activities primarily through its interaction with adrenergic receptors. As a beta-adrenergic antagonist, it modulates cardiovascular responses by:

- Beta-Adrenergic Receptor Antagonism : ODMC binds to beta-adrenergic receptors, leading to decreased heart rate and contractility, which is beneficial in managing hypertension and heart failure.

- Antioxidant Properties : Similar to carvedilol, ODMC may possess antioxidant effects, reducing oxidative stress in cardiac tissues. This property is crucial for protecting against ischemia-reperfusion injury and other oxidative damage.

- Influence on Signaling Pathways : ODMC can modulate various signaling pathways associated with cardiovascular health, potentially influencing vascular resistance and heart function.

Pharmacokinetics

The pharmacokinetic profile of ODMC has been studied extensively. Key findings include:

- Metabolism : ODMC is primarily formed through the metabolism of carvedilol via cytochrome P450 enzymes, particularly CYP2D6. Genetic polymorphisms in CYP2D6 can affect the plasma concentrations of ODMC and consequently its therapeutic efficacy .

- Bioavailability : Studies indicate that the bioavailability of ODMC may vary significantly among individuals due to genetic factors impacting metabolism .

Table 1: Pharmacokinetic Parameters of O-Desmethylcarvedilol

| Parameter | Value |

|---|---|

| Half-Life | 7–10 hours |

| Peak Plasma Concentration (Cmax) | Varies by individual metabolism |

| Area Under Curve (AUC) | Increased in intermediate metabolizers compared to extensive metabolizers |

Structure-Activity Relationships (SAR)

Understanding the SAR of ODMC helps elucidate how structural modifications influence its biological activity:

- Structural Modifications : The presence of specific functional groups in ODMC enhances its binding affinity at beta-adrenergic receptors compared to carvedilol. Research indicates that modifications can lead to improved therapeutic effects, such as longer duration of action or reduced side effects .

Table 2: Comparison of Carvedilol and O-Desmethylcarvedilol

| Compound | Beta-Antagonism | Antioxidant Activity | Half-Life |

|---|---|---|---|

| Carvedilol | Strong | Yes | 6–8 hours |

| O-Desmethylcarvedilol | Moderate | Yes | 7–10 hours |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of ODMC in various therapeutic areas:

- Cardiovascular Health :

- COVID-19 Treatment :

-

Oxidative Stress Reduction :

- Research has indicated that both carvedilol and ODMC can mitigate oxidative stress in cardiac tissues through their antioxidant properties, potentially improving outcomes in patients with heart failure.

常见问题

Q. How can researchers ensure reproducibility in O-Desmethylcarvedilol studies amid variability in metabolite profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。